molecular formula C5H12ClN B1612037 3-Methylbut-2-en-1-amine hydrochloride CAS No. 26728-58-5

3-Methylbut-2-en-1-amine hydrochloride

Cat. No.: B1612037
CAS No.: 26728-58-5
M. Wt: 121.61 g/mol
InChI Key: GBGNQLGJDQJQLJ-UHFFFAOYSA-N
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Description

3-Methylbut-2-en-1-amine hydrochloride: is an organic compound with the molecular formula C5H12ClN. It is a hydrochloride salt of 3-methylbut-2-en-1-amine, which is an aliphatic amine. This compound is commonly used in organic synthesis and various chemical reactions due to its unique structural properties .

Mechanism of Action

Biochemical Pathways

It’s worth noting that the compound might be involved in the biosynthesis of both linear and angular coumarins .

Pharmacokinetics

Some properties have been predicted :

These properties suggest that the compound has good bioavailability and can cross the blood-brain barrier.

Action Environment

It’s known that the compound should be stored in an inert atmosphere at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylbut-2-en-1-amine hydrochloride typically involves the reaction of 3-methylbut-2-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction can be represented as:

3-Methylbut-2-en-1-amine+HCl3-Methylbut-2-en-1-amine hydrochloride\text{3-Methylbut-2-en-1-amine} + \text{HCl} \rightarrow \text{this compound} 3-Methylbut-2-en-1-amine+HCl→3-Methylbut-2-en-1-amine hydrochloride

The reaction is usually performed in an inert atmosphere to prevent any unwanted side reactions .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methylbut-2-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form primary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions to facilitate substitution reactions.

Major Products:

Scientific Research Applications

Chemistry: 3-Methylbut-2-en-1-amine hydrochloride is used as a building block in organic synthesis. It is involved in the preparation of various organic compounds, including pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the effects of aliphatic amines on biological systems. It serves as a model compound for understanding the behavior of similar amines in biological environments .

Medicine: The compound is explored for its potential therapeutic applications. It is used in the synthesis of drug candidates and active pharmaceutical ingredients (APIs) due to its reactivity and structural properties .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and intermediates. It is also employed in the manufacture of polymers and resins .

Comparison with Similar Compounds

  • 2-Methylbut-3-en-2-amine hydrochloride
  • 3-Methyl-2-buten-1-amine

Comparison: 3-Methylbut-2-en-1-amine hydrochloride is unique due to its specific structural arrangement, which imparts distinct reactivity and properties. Compared to similar compounds, it exhibits different reactivity patterns in chemical reactions and has unique applications in various fields .

Properties

IUPAC Name

3-methylbut-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-5(2)3-4-6;/h3H,4,6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBGNQLGJDQJQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949540
Record name 3-Methylbut-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26728-58-5
Record name 26728-58-5
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Record name 3-Methylbut-2-en-1-amine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID40949540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylbut-2-en-1-amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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